Imatinib (Piperidine)-N,N-dioxide

Description

BenchChem offers high-quality Imatinib (Piperidine)-N,N-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imatinib (Piperidine)-N,N-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

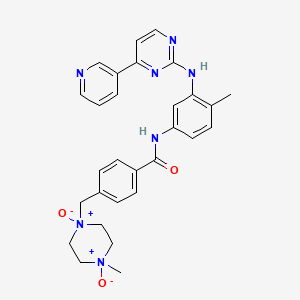

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKGVMIUOYNDCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857871 |

Source

|

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-93-1 |

Source

|

| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Imatinib (Piperidine)-N,N-dioxide (CAS: 571186-93-1): An Oxidative Impurity of Imatinib

Introduction: The Context of Imatinib and the Imperative of Impurity Profiling

Imatinib, marketed under the brand name Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1] As a potent and selective inhibitor of specific tyrosine kinases, it has transformed the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] The long-term administration of Imatinib in these patient populations necessitates an exceptionally high standard of purity for the active pharmaceutical ingredient (API). The control of impurities—unwanted chemicals that can arise during the synthesis, purification, storage, or degradation of the API—is a critical issue for the pharmaceutical industry, governed by stringent regulatory guidelines from bodies like the International Council on Harmonisation (ICH).[4] Impurities can potentially impact the safety and efficacy of the final drug product, and in some cases, may possess their own pharmacological or toxicological activity.[5]

This technical guide focuses on a specific, yet significant, impurity: Imatinib (Piperidine)-N,N-dioxide , identified by the CAS number 571186-93-1 . This molecule is not a process-related impurity stemming from starting materials but is rather a degradation product formed under oxidative stress.[6] For researchers, process chemists, and formulation scientists in drug development, understanding the formation, characterization, and control of such degradants is paramount. This guide provides a comprehensive overview of the core technical aspects of this N,N-dioxide impurity, synthesizing field-proven insights with established scientific principles to support robust and compliant drug development programs.

Physicochemical Properties and Identification

Accurate identification is the foundation of any impurity control strategy. The fundamental properties of Imatinib (Piperidine)-N,N-dioxide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 571186-93-1 | [5][7] |

| Chemical Name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | [5][8] |

| Synonym(s) | Imatinib Piperazine-N,N-DiOxide; 1-methyl-4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1,4-dioxide | [8] |

| Molecular Formula | C₂₉H₃₁N₇O₃ | [7] |

| Molecular Weight | 525.60 g/mol | [7] |

| Appearance | Off-White Solid (Reported for reference standard) | [5] |

Genesis of the Impurity: Oxidative Degradation Pathway

Imatinib (Piperidine)-N,N-dioxide is a product of forced degradation under oxidative conditions.[6] This insight is critical because it directs process control and stability testing. The formation occurs at the N-methylpiperazine moiety of the Imatinib molecule, which contains two tertiary amine centers susceptible to oxidation.

Plausible Mechanism of Formation

The oxidation of the two tertiary amine nitrogens on the piperazine ring to form the N,N-dioxide likely proceeds through a stepwise mechanism, especially when strong oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) are present.

-

Step 1: Formation of the Mono-N-oxide: The nucleophilic nitrogen of the N-methylpiperazine ring attacks the electrophilic oxygen of the oxidizing agent. The more sterically accessible and electronically favorable nitrogen (N-4, distal to the benzyl group) may be oxidized first, forming the Imatinib (Piperidine)-N-oxide intermediate. A related synthesis for "Imatinib impurity-J" (a mono-N-oxide) uses m-Chloroperoxybenzoic acid (m-CPBA) as the oxidant.[9]

-

Step 2: Formation of the Di-N-oxide: The remaining tertiary amine nitrogen on the piperazine ring undergoes a second, similar oxidation event to yield the final N,N-dioxide product.

The overall transformation can be visualized as follows:

Caption: Stepwise oxidation of Imatinib's piperazine ring to form the N,N-dioxide impurity.

This pathway was confirmed by stress testing studies where Imatinib mesylate was subjected to various conditions. While the drug is stable under neutral, acidic, and alkaline hydrolysis and photolysis, significant degradation occurs upon exposure to oxidizing agents, yielding the mono-N-oxides and the N,N-dioxide as the primary products.[6]

Analytical Characterization and Control Strategy

A robust analytical methodology is the cornerstone of a successful impurity control strategy, enabling both detection and quantification. The characterization of Imatinib (Piperidine)-N,N-dioxide relies on a combination of chromatographic and spectroscopic techniques.

Spectroscopic Identification

The definitive structural elucidation of this impurity was first reported by Szczepek et al. (2007) using a suite of spectroscopic methods following isolation from reaction mixtures.[6]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the addition of two oxygen atoms to the parent Imatinib molecule.

-

Nuclear Magnetic Resonance (¹H NMR): Allows for the precise assignment of protons in the molecule. The oxidation of the nitrogen atoms induces significant chemical shifts in the adjacent protons of the piperazine ring and the N-methyl group, providing clear evidence of N-oxide formation.

Note: While the primary literature confirms the use of these techniques for identification, the specific spectral data (e.g., chemical shifts, m/z values) are not publicly available in the cited abstract. Therefore, the definitive identification and quantification in a laboratory setting necessitate the use of a certified reference standard of Imatinib (Piperidine)-N,N-dioxide, which is commercially available from several suppliers.[7][8]

Chromatographic Separation and Quantification

A stability-indicating analytical method is one that can separate the API from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

The following protocol is a synthesized example based on validated methods reported in the literature for separating Imatinib from its degradation products, including N-oxides.[9][10] The causality behind the choices is explained to provide a deeper understanding.

Objective: To separate and quantify Imatinib (Piperidine)-N,N-dioxide from Imatinib API and other related substances.

Methodology:

-

Instrumentation:

-

HPLC system with a UV/PDA detector.

-

Data acquisition and processing software (e.g., Empower).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column is the standard choice. An XBridge C18 (250 x 4.6 mm, 5 µm) has been shown to be effective.[10]

-

Rationale: C18 columns provide excellent hydrophobic retention for a wide range of molecules. The "XBridge" technology ensures stability across a wider pH range, which is crucial for method development.

-

-

Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM), pH adjusted to 9.5 with ammonia solution.[10]

-

Rationale: A high pH mobile phase can improve the peak shape of basic compounds like Imatinib and its piperazine-containing impurities by keeping them in their neutral, un-ionized state.

-

-

Mobile Phase B: A mixture of Acetonitrile and Methanol (e.g., 40:60 v/v).[10]

-

Rationale: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Using a mixture can fine-tune the selectivity of the separation.

-

-

Elution Mode: Gradient elution.

-

Rationale: A gradient is necessary to elute a range of compounds with different polarities, from the more polar N,N-dioxide impurity to the less polar Imatinib API, within a reasonable run time while achieving good resolution.

-

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 265-270 nm using a UV/PDA detector.[1]

-

Rationale: Imatinib has a strong chromophore and exhibits significant absorbance in this UV range, allowing for sensitive detection of both the API and its structurally similar impurities.

-

-

Column Temperature: Ambient or controlled at 30-35 °C.

-

-

Sample and Standard Preparation:

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable choice.[10]

-

Standard Solution: Prepare a stock solution of the Imatinib (Piperidine)-N,N-dioxide certified reference standard in the diluent. Prepare working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or product in the diluent to a known concentration.

-

-

Validation (per ICH Q2(R1) Guidelines):

-

The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

-

Caption: A typical workflow for the quantification of the N,N-dioxide impurity by HPLC.

Biological Activity and Toxicological Assessment

The toxicological profile of any impurity is a critical determinant of its acceptable limit in a final drug product. For Imatinib (Piperidine)-N,N-dioxide, there is a significant lack of publicly available data.

A review of safety data sheets for the commercial reference standard explicitly states that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, mutagenicity, or carcinogenicity.[2] This absence of data is, in itself, a crucial piece of information.

Expert Insight: In a regulatory context, an impurity with no toxicological data is often treated with a high degree of caution. Regulatory bodies may require toxicological assessments to be performed, especially if the impurity is present at levels exceeding the ICH identification threshold. The potential for N-oxides to be metabolites also raises questions about their pharmacological activity. While the mono-N-oxide of Imatinib has been reported to have antineoplastic activity, the activity of the N,N-dioxide is unknown.[11]

Given the structural alert (N-oxide), and the absence of exonerating data, this impurity must be diligently controlled to the lowest feasible levels. It cannot be assumed to be benign.

Conclusion and Recommendations for Drug Development

Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1) is a well-defined oxidative degradation product of Imatinib. Its control is a key aspect of ensuring the stability and safety of Imatinib-containing pharmaceuticals.

Key Takeaways for Researchers and Developers:

-

Origin: This impurity is not typically a synthetic by-product but arises from oxidative stress. This necessitates careful control of oxidizing agents during synthesis and evaluation of the drug's stability in the presence of oxygen and potential excipient-related peroxides.

-

Identification: While spectroscopic methods have been used for its initial identification, routine analysis and quantification must be performed using a validated, stability-indicating HPLC method benchmarked against a certified reference standard.

-

Analytical Control: A robust, reversed-phase HPLC method, often employing a high pH mobile phase, is required to achieve adequate separation from the parent API and other related substances.

-

Toxicology: There is a critical lack of available toxicological data for this impurity. Consequently, it must be controlled to levels as low as reasonably practicable and kept within ICH-stipulated limits for unqualified impurities.

By understanding the scientific basis of this impurity's formation and implementing a rigorous, validated control strategy, drug developers can ensure the continued safety and quality of Imatinib, a life-saving therapeutic agent.

References

-

Holkar, G. S., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impactio, 13(3), 110-121. [Link]

-

Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Imatinib (Piperidine)-N,N-dioxide. [Link]

-

Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682–1691. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 465-473. [Link]

-

Bakthavatsalam, S., et al. (2014). Quantitative determination of imatinib stability under various stress conditions. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 30-34. [Link]

-

Pharmaffiliates. (n.d.). imatinib and its Impurities. [Link]

-

Holkar, G. S., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal for Novel Research in Development, 8(10), 23-31. [Link]

-

Aligns Pharma. (n.d.). Imatinib Impurities. [Link]

-

Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691. [Link]

-

Research Trend. (2012). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 571186-93-1 | Product Name : Imatinib (Piperidine)-N,N-DiOxide. [Link]

-

Waters Corporation. (2017). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]

-

Al-Hadiya, B., et al. (2025). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Drug Metabolism and Personalized Therapy. [Link]

-

ResearchGate. (2018). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. [Link]

-

Yadav, R. R., et al. (2012). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc. [Link]

-

International Journal for Novel Research in Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD, 8(10), c23-c31. [Link]

-

Veeprho. (n.d.). Imatinib Piperazine-N,N-DiOxide | CAS 571186-93-1. [Link]

Sources

- 1. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. veeprho.com [veeprho.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. impactfactor.org [impactfactor.org]

- 11. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Biological Activity of Imatinib (Piperidine)-N,N-dioxide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of specific malignancies by inhibiting key tyrosine kinases. Its metabolic fate within the body yields several derivatives, including Imatinib (Piperidine)-N,N-dioxide. While the parent compound's pharmacology is well-documented, its N,N-dioxide metabolite remains less characterized. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of Imatinib (Piperidine)-N,N-dioxide. We will delve into the established mechanisms of Imatinib, the potential implications of the N,N-dioxide modification, and a detailed roadmap for its preclinical assessment, from in vitro kinase assays to cell-based functional screens. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of this specific metabolite.

Introduction: Imatinib and the Significance of its Metabolites

Imatinib is a potent and selective inhibitor of the BCR-ABL fusion protein, the causative agent in Chronic Myelogenous Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and PDGF-R, which are implicated in Gastrointestinal Stromal Tumors (GIST) and other cancers.[1][2] Its mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby preventing substrate phosphorylation and the activation of downstream signaling pathways that drive cellular proliferation and survival.[3]

The clinical pharmacokinetics of Imatinib are well-understood, with metabolism primarily occurring in the liver via the cytochrome P450 system, particularly CYP3A4.[4] This process generates several metabolites, most notably the N-desmethyl derivative, which retains some biological activity.[2] Additionally, N-oxide metabolites are formed, including Imatinib (Piperidine)-N,N-dioxide.[5] While often considered minor byproducts, metabolites can possess their own distinct pharmacological profiles, including altered efficacy, target specificity, and toxicity. Preliminary information suggests that Imatinib (Piperidine)-N,N-dioxide exhibits antineoplastic activity in vitro and in vivo, warranting a more thorough investigation.[1] A study focused on its metabolic profile indicated that it is further metabolized to two dihydroxy derivatives and, importantly, does not form reactive metabolites, suggesting a favorable preliminary safety profile.

This guide outlines a comprehensive strategy to fully characterize the biological activity of Imatinib (Piperidine)-N,N-dioxide, providing the necessary protocols and scientific rationale to drive such an investigation.

Core Mechanistic Hypotheses and Investigational Strategy

The addition of two oxygen atoms to the piperidine nitrogen of Imatinib can have several predictable effects on its physicochemical and pharmacological properties. These changes form the basis of our investigational strategy:

-

Altered Target Affinity and Selectivity: The N,N-dioxide modification introduces polarity and steric bulk, which could alter the binding affinity for its primary targets (BCR-ABL, c-KIT, PDGF-R) and potentially its selectivity profile against a wider range of kinases.

-

Modified Cellular Permeability and Efflux: Changes in polarity can impact the molecule's ability to cross the cell membrane and may affect its interaction with drug efflux pumps, such as P-glycoprotein.

-

Differential Metabolism and Pharmacokinetics: The N,N-dioxide is itself a metabolite, but its presence could influence its own subsequent metabolism and clearance, potentially leading to a different pharmacokinetic profile compared to the parent drug.

Our proposed investigation is therefore structured to systematically address these hypotheses through a tiered approach, starting with fundamental biochemical assays and progressing to more complex cell-based models.

Experimental Workflow

Caption: Proposed experimental workflow for the biological evaluation of Imatinib (Piperidine)-N,N-dioxide.

Detailed Experimental Protocols

In Vitro Kinase Activity Assays

Causality: The foundational step is to determine if Imatinib (Piperidine)-N,N-dioxide directly inhibits the enzymatic activity of its putative kinase targets. This provides a direct measure of potency (e.g., IC50) and is essential for comparing its activity to the parent compound.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., ABL1, KIT, PDGF-Rβ), the appropriate substrate, and ATP in a kinase reaction buffer.

-

Compound Addition: Add serial dilutions of Imatinib (Piperidine)-N,N-dioxide, Imatinib (as a positive control), and a vehicle control (e.g., DMSO) to the reaction wells.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of Imatinib as a positive control provides an internal validation of the assay's performance. The Z'-factor should be calculated to ensure the assay is robust and suitable for compound screening.

Cell-Based Proliferation and Viability Assays

Causality: Moving from a biochemical to a cellular context is crucial. These assays determine the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinases. This integrates the effects of cell permeability, target engagement, and downstream biological consequences.

Protocol: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests either cytostatic (growth inhibition) or cytotoxic (cell killing) effects.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Imatinib (Piperidine)-N,N-dioxide and Imatinib for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: Comparing the GI50 values in kinase-dependent cell lines versus control cell lines (lacking the target kinase) will demonstrate on-target specificity.

Cellular Uptake and Efflux Assays

Causality: To understand if differences in cellular activity are due to altered pharmacokinetics at the cellular level, it is important to measure how the compound enters and is retained by the cells.

Protocol: LC-MS/MS-Based Cellular Uptake Assay

This method provides a direct and sensitive quantification of the intracellular concentration of the compound.

Step-by-Step Methodology:

-

Cell Plating: Plate cells in 6-well plates and grow to near confluency.

-

Compound Incubation: Treat the cells with a defined concentration of Imatinib (Piperidine)-N,N-dioxide or Imatinib for various time points (e.g., 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular compound, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration in each lysate for normalization.

-

Sample Preparation: Precipitate the protein from the lysate (e.g., with acetonitrile) and collect the supernatant containing the compound.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of the compound.

-

Data Analysis: Plot the intracellular concentration over time to determine the rate and extent of cellular uptake.

Self-Validation: The use of a validated LC-MS/MS method with appropriate calibration standards and quality controls ensures the accuracy and reproducibility of the quantification.

Signaling Pathway Analysis

To confirm that Imatinib (Piperidine)-N,N-dioxide inhibits the intended signaling pathways within the cell, Western blotting can be used to assess the phosphorylation status of downstream effector proteins.

BCR-ABL Signaling Pathway

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib (Piperidine)-N,N-dioxide.

c-KIT Signaling Pathway

Caption: Inhibition of the c-KIT signaling pathway by Imatinib (Piperidine)-N,N-dioxide.

Data Summary and Interpretation

The data generated from these experiments should be systematically compiled to allow for a direct comparison between Imatinib and its N,N-dioxide metabolite.

| Parameter | Imatinib (Reference) | Imatinib (Piperidine)-N,N-dioxide (Hypothetical Data) | Interpretation of Difference |

| BCR-ABL IC50 (nM) | 100 - 500 | To be determined | A higher IC50 would indicate lower biochemical potency. |

| c-KIT IC50 (nM) | 100 - 500 | To be determined | A lower IC50 could suggest a shift in selectivity. |

| K562 GI50 (µM) | 0.1 - 1.0 | To be determined | A significantly different GI50 could be due to altered potency or cellular uptake. |

| Cellular Uptake (pmol/mg protein) | ~1500 at 2h | To be determined | Lower uptake may explain reduced cellular activity despite similar biochemical potency. |

| p-CrkL Inhibition in K562 cells | Yes | To be determined | Lack of inhibition would suggest the compound is not engaging the target in cells. |

Conclusion and Future Directions

The systematic biological evaluation of Imatinib (Piperidine)-N,N-dioxide is a logical and necessary step in fully understanding the pharmacology of Imatinib. The proposed workflow provides a robust framework for determining its biochemical potency, cellular activity, and mechanism of action. Should this metabolite demonstrate significant and favorable biological activity, further studies, including in vivo efficacy and pharmacokinetic profiling, would be warranted. This in-depth characterization will not only shed light on a previously understudied metabolite but also contribute to the broader understanding of how metabolic transformations can be leveraged in drug design and development.

References

-

PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 99(8), 2671-2680. Retrieved from [Link]

-

ResearchGate. (2021). Imatinib, along with the different metabolites that formed after metabolism in humans. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

-

Xvivo. (2021). Gleevec (imatinib) MOA Animation. Retrieved from [Link]

-

PubMed. (2021). N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

-

MarinBio. (n.d.). Cell-Based Drug Uptake Assays. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894. Retrieved from [Link]

-

Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. Retrieved from [Link]

-

Apperley, J. F. (2007). Mechanisms of resistance to imatinib in chronic myeloid leukaemia. The Lancet Oncology, 8(11), 1018-1029. Retrieved from [Link]

-

Bhamidipati, P. K. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Clinical and Diagnostic Research, 5(7), 1461-1465. Retrieved from [Link]

-

StatPearls. (2023). Imatinib. Retrieved from [Link]

-

Wylie, A. A., et al. (2006). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC Structural Biology, 6, 17. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Imatinib (Piperidine)-N-oxide. Retrieved from [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Imatinib (Piperidine)-N,N-dioxide: An Imatinib Impurity

Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy

Imatinib, a cornerstone in targeted cancer therapy, revolutionized the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) by specifically inhibiting the Bcr-Abl tyrosine kinase.[1] The manufacturing and storage of such a potent active pharmaceutical ingredient (API) demand stringent quality control to ensure its safety, efficacy, and stability. Impurities, which can be process-related, degradation products, or structurally similar compounds, must be meticulously identified, quantified, and controlled in line with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2] This guide focuses on a specific, known impurity: Imatinib (Piperidine)-N,N-dioxide, providing a comprehensive overview for researchers, analytical scientists, and drug development professionals.

Part 1: Unveiling Imatinib (Piperidine)-N,N-dioxide

Imatinib (Piperidine)-N,N-dioxide is recognized as a degradation product of Imatinib.[2][3] Its presence in the final drug product is a critical quality attribute that must be monitored to ensure patient safety.

Chemical Identity and Properties

A clear understanding of the impurity's structure is the foundation of any control strategy.

| Property | Value | Source(s) |

| Chemical Name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | [4][5][6] |

| Synonym | Imatinib Impurity J | [7][8] |

| CAS Number | 571186-93-1 | [2][4] |

| Molecular Formula | C29H31N7O3 | [2][4] |

| Molecular Weight | 525.60 g/mol | [2][4] |

Formation Pathway: An Oxidative Degradation Product

The formation of Imatinib (Piperidine)-N,N-dioxide is primarily attributed to oxidative stress. The two tertiary nitrogen atoms within the piperazine ring of the Imatinib molecule are susceptible to oxidation, leading to the formation of N-oxides. The di-oxide is formed when both of these nitrogens are oxidized.

This transformation is a critical consideration during forced degradation studies, which are designed to identify potential degradation products that could form under various environmental conditions (e.g., exposure to light, heat, humidity, and oxidizing agents).[9] Studies have confirmed that under oxidative conditions, such as exposure to hydrogen peroxide, Imatinib degrades to form N-oxide derivatives, including the mono-N-oxide and the N,N-dioxide.[9]

Caption: Oxidative degradation pathway of Imatinib to N,N-dioxide.

Part 2: Toxicological Significance and Regulatory Context

The control of any impurity is directly linked to its potential impact on patient safety. While specific toxicological data for Imatinib (Piperidine)-N,N-dioxide is not extensively available in public literature, the general class of N-oxide impurities warrants careful consideration.

The Toxicological Profile of N-Oxide Impurities

N-oxides of drug substances can have different pharmacological and toxicological profiles compared to the parent drug. In some cases, N-oxides are metabolites that can be readily cleared from the body. However, some N-oxide compounds have been shown to possess genotoxic potential.[10] Therefore, without specific data to the contrary, an N-oxide impurity that lacks sufficient toxicological qualification is often treated with caution. Regulatory bodies like the FDA and EMA require that impurities exceeding certain thresholds be qualified through toxicological studies.[11] A study on an omeprazole N-oxide impurity, for instance, required an Ames test and a 14-day repeat-dose toxicity study to confirm its safety.[5]

Pharmacopoeial Standards and Acceptance Criteria

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) both have official monographs for Imatinib Mesylate.[12][13] These monographs define the tests, procedures, and acceptance criteria for the drug substance, including limits for specified and unspecified impurities. While the exact limits for Imatinib (Piperidine)-N,N-dioxide are contained within these proprietary documents, its status as a known impurity means it is controlled under these pharmacopoeial standards.[2][14] Pharmaceutical manufacturers must demonstrate that their analytical methods can detect and quantify this impurity and that their product consistently meets these regulatory limits.

Part 3: The Analytical Control Strategy

A robust, validated, stability-indicating analytical method is essential for the reliable quantification of Imatinib (Piperidine)-N,N-dioxide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically with UV detection, are the standard techniques employed.

Workflow for Impurity Analysis

The process of analyzing and controlling for this impurity follows a structured workflow from sample preparation to data interpretation and reporting, ensuring that the final drug product is safe and effective.

Sources

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Imatinib Impurity I | C22H26N2O4 | CID 12737541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Imatinib EP Impurity J | 571186-91-9 [chemicea.com]

- 8. veeprho.com [veeprho.com]

- 9. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. uspnf.com [uspnf.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of Imatinib (Piperidine)-N,N-dioxide

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro evaluation of Imatinib (Piperidine)-N,N-dioxide, a derivative of the potent tyrosine kinase inhibitor, Imatinib. As a potential metabolite or synthetic analog, understanding the biological activity of this N,N-dioxide derivative is crucial for a complete pharmacological profile of Imatinib and for the discovery of new therapeutic agents. This document provides a detailed framework for researchers, scientists, and drug development professionals to assess its anti-cancer potential, mechanism of action, and metabolic stability. The guide covers the rationale for the study, proposed synthesis and characterization, and a suite of in vitro assays including cytotoxicity screening, target kinase inhibition, cellular target engagement, and downstream signaling pathway analysis. Each experimental protocol is presented with the underlying scientific principles to ensure a thorough and logical investigation.

Introduction and Rationale

Imatinib (Gleevec®) revolutionized targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML), by specifically inhibiting the Bcr-Abl tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of its substrates and blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] The metabolism of Imatinib is a critical aspect of its clinical pharmacology, and the characterization of its metabolites is essential for understanding its complete safety and efficacy profile.[3][4] Imatinib (Piperidine)-N,N-dioxide is identified as an impurity or potential metabolite of Imatinib. The addition of two oxygen atoms to the piperidine ring could significantly alter its physicochemical properties, biological activity, and metabolic fate.

Therefore, a systematic in vitro investigation is warranted to:

-

Determine if Imatinib (Piperidine)-N,N-dioxide retains the anti-leukemic activity of the parent compound.

-

Elucidate its mechanism of action and confirm its interaction with the primary target, Bcr-Abl.

-

Assess its cytotoxicity profile against relevant cancer cell lines.

-

Gain insights into its potential as a therapeutic agent or as a significant metabolite influencing the overall pharmacology of Imatinib.

This guide provides the scientific and methodological foundation for such a preliminary investigation.

Synthesis and Characterization of Imatinib (Piperidine)-N,N-dioxide

The synthesis of Imatinib derivatives is a well-established process that can be adapted for the preparation of the N,N-dioxide.[5][6] A plausible synthetic route would involve the oxidation of the piperidine nitrogen atoms of Imatinib.

Proposed Synthetic Pathway

A common approach for N-oxidation involves the use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction would be performed on the final Imatinib molecule.

Caption: Proposed synthesis of Imatinib (Piperidine)-N,N-dioxide.

Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

| Analytical Method | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated mass of Imatinib (Piperidine)-N,N-dioxide. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure. | Shifts in the signals of the protons and carbons adjacent to the oxidized nitrogen atoms in the piperidine ring compared to the parent Imatinib. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating a high degree of purity (>95%). |

In Vitro Biological Evaluation

A tiered approach to the in vitro evaluation is proposed, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.[7][8]

Cell Line Selection

The choice of cell lines is critical for a meaningful evaluation. The following are recommended:

-

K562: A human CML cell line that is positive for the Bcr-Abl fusion protein and is highly sensitive to Imatinib.[2]

-

Ba/F3 Bcr-Abl: An interleukin-3 (IL-3)-dependent murine pro-B cell line engineered to express Bcr-Abl, making its survival dependent on Bcr-Abl activity.

-

A normal human cell line (e.g., human fibroblasts): To assess the selectivity and general cytotoxicity of the compound.[9]

Cytotoxicity and Anti-proliferative Assays

The initial step is to determine the concentration-dependent effect of the compound on cell viability and proliferation.[10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of Imatinib (Piperidine)-N,N-dioxide (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Compound | K562 IC50 (µM) | Ba/F3 Bcr-Abl IC50 (µM) | Normal Fibroblast IC50 (µM) | Selectivity Index (Normal/K562) |

| Imatinib (Control) | Expected value | Expected value | Expected value | Expected value |

| Imatinib (Piperidine)-N,N-dioxide | Experimental value | Experimental value | Experimental value | Calculated value |

Target Kinase Inhibition Assay

To determine if the compound directly inhibits the Bcr-Abl kinase, a cell-based phosphorylation assay is essential.[2][12]

This assay measures the phosphorylation status of CrkL, a direct substrate of Bcr-Abl.

-

Cell Treatment: Treat K562 cells with varying concentrations of Imatinib (Piperidine)-N,N-dioxide for 2-4 hours.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-CrkL and total CrkL, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total CrkL.[13]

Caption: Workflow for assessing Bcr-Abl kinase inhibition.

Cellular Target Engagement Assay

Confirming that the compound physically interacts with its intended target within the complex cellular environment is crucial.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17]

-

Cell Treatment: Treat intact K562 cells with Imatinib (Piperidine)-N,N-dioxide or vehicle.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis: Analyze the soluble fractions by Western blotting for the presence of Bcr-Abl.

-

Data Analysis: A shift in the melting curve of Bcr-Abl in the presence of the compound indicates target engagement.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Pathway Analysis

To understand the broader cellular effects of the compound, key downstream signaling pathways of Bcr-Abl should be investigated using multiplex Western blotting.[1][18]

-

STAT5: A critical transcription factor for Bcr-Abl-mediated cell proliferation and survival.

-

Akt: A key regulator of cell survival and apoptosis.

-

MAPK/ERK: A central pathway in cell proliferation.

The analysis will involve probing for both the phosphorylated (active) and total forms of these proteins to assess the inhibitory effect of Imatinib (Piperidine)-N,N-dioxide on these pathways.[19]

In Vitro Metabolism and Safety Assessment

As a potential metabolite, it is important to assess the metabolic stability of Imatinib (Piperidine)-N,N-dioxide and its potential to form reactive metabolites.[3][20]

Metabolic Stability in Liver Microsomes

Incubating the compound with human liver microsomes will provide an initial assessment of its metabolic stability.[4] The disappearance of the parent compound over time can be monitored by LC-MS/MS.

Reactive Metabolite Trapping

To assess the potential for the formation of toxic reactive metabolites, the compound can be incubated with liver microsomes in the presence of trapping agents like glutathione.[20] The formation of glutathione adducts can be detected by mass spectrometry.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro characterization of Imatinib (Piperidine)-N,N-dioxide. The proposed experiments will elucidate its cytotoxic and anti-proliferative activity, confirm its mechanism of action through target kinase inhibition and cellular engagement, and provide insights into its effects on downstream signaling pathways. The data generated from these studies will be invaluable for determining the potential of this compound as a novel therapeutic agent or for understanding its role as a metabolite in the overall pharmacology of Imatinib.

References

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

- Demir, Y., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Journal of Molecular Structure, 1244, 130965.

- Eskens, F. A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.

-

FDA. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

- Glicen, A. A., et al. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 365(1), 38-46.

-

BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257.

- Larson, R. A., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Journal of Visualized Experiments, (79), e50683.

- Abdel-Hamid, M. K., et al. (2019). In vitro metabolism study of a novel P38 kinase inhibitor: in silico predictions, structure elucidation using MS/MS-I. Bioanalysis, 11(13), 1239-1251.

-

FDA. (2016). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service. Retrieved from [Link]

- Imamura, C. K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 157.

- Indian Journal of Pharmaceutical Education and Research. (2022). Antiproliferative Activity of Novel Imatinib Analogue as Potential Anticancer Agents, Synthesis and in vitro Screening.

- Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib.

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Journal of Visualized Experiments. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Retrieved from [Link]

-

MDPI. (2022). Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. Retrieved from [Link]

-

Expert Opinion on Drug Metabolism & Toxicology. (2010). Metabolism considerations for kinase inhibitors in cancer treatment. Retrieved from [Link]

-

NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Journal of Thoracic Disease. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

-

ACS Publications. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

Longdom Publishing. (2012). Metabolites in Safety Testing: Issues and Approaches to the Safet. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. Retrieved from [Link]

-

ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

-

Bio-Techne. (2012). Maximizing TNFα signaling pathway characterization with Simple Western (Neuroscience 2012). Retrieved from [Link]

-

American Chemical Society. (2024). Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism. Retrieved from [Link]

-

Dove Medical Press. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]

-

Scientific Reports. (2017). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Retrieved from [Link]

-

MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. Retrieved from [Link]

-

Taylor & Francis. (2015). Analogs, formulations and derivatives of imatinib: a patent review. Retrieved from [Link]

-

ARUP Laboratories. (n.d.). BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance by Next Generation Sequencing. Retrieved from [Link]

-

Taylor & Francis. (2020). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

-

Semantic Scholar. (2015). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Retrieved from [Link]

-

PubMed. (2013). Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

Sources

- 1. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. fda.gov [fda.gov]

- 4. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 7. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

- 18. Maximizing TNFα signaling pathway characterization with Simple Western (Neuroscience 2012) | Bio-Techne [bio-techne.com]

- 19. m.youtube.com [m.youtube.com]

- 20. In vitro metabolism study of a novel P38 kinase inhibitor: in silico predictions, structure elucidation using MS/MS-I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Imatinib N,N-dioxide Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Profiling in Drug Development

Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] As a potent tyrosine kinase inhibitor, its efficacy and safety are intrinsically linked to its metabolic fate within the body. While the primary metabolic pathway involving N-demethylation by cytochrome P450 3A4 (CYP3A4) is well-documented, a comprehensive understanding of all metabolic products, including secondary and minor metabolites like N,N-dioxides, is paramount for a complete safety and efficacy profile.[1][2][3] This guide provides a detailed technical overview of the methodologies and scientific rationale behind the discovery and characterization of Imatinib's N,N-dioxide metabolites, offering field-proven insights for drug development professionals.

The formation of N-oxide metabolites is a common route of drug metabolism, and in the case of Imatinib, two N-oxide metabolites have been identified: imatinib pyridine N-oxide and imatinib piperidine N-oxide.[2] The characterization of these metabolites is crucial as they can possess altered pharmacological activity or toxicological profiles compared to the parent drug. This guide will delve into the in-vitro experimental designs, advanced analytical techniques, and the logic underpinning the characterization of these specific metabolic products.

The Metabolic Pathway of Imatinib to its N,N-dioxide Metabolites

The biotransformation of Imatinib is a complex process primarily mediated by hepatic enzymes. The formation of N,N-dioxide metabolites involves the oxidation of the nitrogen atoms within the pyridine and piperazine rings of the Imatinib molecule. In vitro studies have demonstrated the role of CYP3A4 and FMO3 in the formation of these N-oxide metabolites.[2]

Caption: Metabolic pathway of Imatinib.

Discovery and Characterization Workflow: A Step-by-Step Approach

The robust identification and characterization of Imatinib's N,N-dioxide metabolites necessitate a multi-faceted approach, integrating in-vitro metabolism studies with high-resolution analytical techniques.

Caption: Experimental workflow for metabolite characterization.

Part 1: In-Vitro Metabolism using Liver Microsomes

The initial step in discovering metabolites involves incubating the parent drug with a metabolically active system. Liver microsomes, which are rich in cytochrome P450 enzymes, are the industry standard for such studies.[4][5]

Experimental Protocol: Incubation of Imatinib with Rat Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (pH 7.4)

-

Imatinib solution (in a minimal amount of organic solvent, e.g., methanol)

-

Rat liver microsomes (e.g., from Sprague-Dawley rats)

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction: Add a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Causality Behind Experimental Choices:

-

Use of Liver Microsomes: This provides a concentrated source of phase I metabolic enzymes, particularly CYPs, which are responsible for oxidative metabolism.[5]

-

NADPH-Generating System: CYPs require NADPH as a cofactor for their catalytic activity. The generating system ensures a continuous supply of NADPH throughout the incubation period.

-

Protein Precipitation with Organic Solvent: This step is crucial for removing proteins that can interfere with the downstream LC-MS analysis and damage the analytical column.

Part 2: Analytical Characterization using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone for identifying and characterizing drug metabolites due to its high sensitivity and selectivity.[1][6][7]

Key Considerations for LC-MS Method Development:

-

Chromatographic Separation: A robust reversed-phase HPLC method is required to separate Imatinib from its various metabolites, including the isomeric N-oxides and hydroxylated derivatives. A C18 column is commonly used for this purpose.[6]

-

Mass Spectrometric Detection: High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, provides accurate mass measurements, enabling the determination of the elemental composition of the metabolites.[8]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the metabolite ions in the mass spectrometer provides structural information that is crucial for their identification.

Differentiation of N-oxides from Hydroxylated Metabolites:

A significant challenge in characterizing oxidative metabolites is distinguishing between N-oxides and hydroxylated isomers, as they have the same nominal mass. Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry offers a unique solution to this problem. N-oxides are known to undergo deoxygenation (loss of an oxygen atom) in the high-temperature environment of the APCI source.[9] This characteristic in-source fragmentation provides a diagnostic marker for identifying N-oxide metabolites.[9]

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 100 mm, 2.4 µm).[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[6]

-

Mass Spectrometer: A tandem mass spectrometer capable of both electrospray ionization (ESI) and APCI.

-

Data Acquisition: Acquire full-scan MS data to identify potential metabolites and product ion scan (MS/MS) data to obtain structural information.

-

Data Analysis: Compare the retention times and mass spectra of the potential metabolites with those of the parent drug and any available reference standards.

Part 3: Synthesis of Reference Standards and Quantitative Analysis

Unambiguous structural confirmation and accurate quantification of metabolites require the synthesis of authentic reference standards. While the synthesis of complex molecules like Imatinib and its metabolites can be challenging, it is a critical step for regulatory submissions.[10][11][12][13]

Once a reference standard for the Imatinib N,N-dioxide metabolite is synthesized and characterized (e.g., by NMR and mass spectrometry), a validated quantitative LC-MS/MS method can be developed.[11][13] This method is essential for determining the concentration of the metabolite in biological matrices and assessing its contribution to the overall pharmacokinetic profile of Imatinib.

Quantitative Data Summary

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (R²) | Reference |

| Imatinib | 8 | 5000 | > 0.99 | [6] |

| N-desmethyl Imatinib | 3 | 700 | > 0.99 | [6] |

| Imatinib (DBS) | 50 | 7500 | > 0.996 | [14] |

| Norimatinib (DBS) | 10 | 1500 | > 0.996 | [14] |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; DBS: Dried Blood Spot

Conclusion and Future Perspectives

The discovery and characterization of Imatinib's N,N-dioxide metabolites are integral to a comprehensive understanding of its disposition and potential for drug-drug interactions. The methodologies outlined in this guide, from in-vitro metabolism studies to advanced LC-MS techniques, represent a robust and scientifically sound approach to metabolite identification. As analytical technologies continue to evolve, future studies may employ even more sensitive techniques to uncover and quantify minor metabolites, further enhancing the safety and efficacy of this life-saving therapeutic agent.

References

-

Al-Tannak, N. F., & Al-Karasneh, S. M. (2021). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Drug Design, Development and Therapy, 15, 369–380. [Link]

-

Zhang, Y., Qiang, S., Yu, Z., Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science, 52(4), 344–350. [Link]

-

Al-Tannak, N. F., & Al-Karasneh, S. M. (2021). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. PubMed. [Link]

- CN105017222A - Preparation method of imatinib impurity - Google Patents. (n.d.).

-

Zhang, Y., Qiang, S., Yu, Z., Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. PubMed. [Link]

-

Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development, 8(10). [Link]

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 27, 2026, from [Link]

-

Shah, A. K., & Visana, A. D. (2012). Clinical development of imatinib: an anticancer drug. Future Oncology, 8(11), 1461–1475. [Link]

-

Gascón, M. P., D'Avolio, A., & De Francia, S. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PloS one, 14(11), e0225225. [Link]

-

Design, Synthesis, and Characterization of Some Novel Imatinib Derivatives as Promising Anticancer Agents. (2018). ResearchGate. [Link]

-

Analytical Methods for the Quantification of Imatinib and its Main Metabolite, CGP74588, in Human Plasma by LC-TOF/MS. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Various analytical methods for estimation of Imatinib: A review. (2020). ResearchGate. [Link]

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2017). PubMed Central. [Link]

-

LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. (2022). Pharmaceutical Methods, 13(2). [Link]

-

Mičová, K., Friedecký, D., & Adam, T. (2015). Detailed study of imatinib metabolization using high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 407(27), 8211–8220. [Link]

-

Gschwind, H. P., Pfaar, U., Waldmeier, F., Zollinger, M., Sayer, C., Zbinden, P., Hayes, M., Pokorny, R., Seiberling, M., Ben-Am, M., Peng, B., & Gross, G. (2005). Metabolism and disposition of imatinib mesylate in healthy volunteers. Drug Metabolism and Disposition, 33(10), 1503–1512. [Link]

-

Ma, S., Xu, Y., & Shou, M. (2009). Characterization of imatinib metabolites in rat and human liver microsomes: differentiation of hydroxylation from N-oxidation by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1446–1450. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism and disposition of imatinib mesylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detailed study of imatinib metabolization using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of imatinib metabolites in rat and human liver microsomes: differentiation of hydroxylation from N-oxidation by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105017222A - Preparation method of imatinib impurity - Google Patents [patents.google.com]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Strategies for the Detection and Quantification of Imatinib (Piperidine)-N,N-dioxide

Introduction

Imatinib, a first-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its clinical efficacy is well-established; however, the manufacturing process, storage, and metabolic pathways can lead to the formation of related substances and impurities that may impact the drug's safety and efficacy. Among these is Imatinib (Piperidine)-N,N-dioxide, a potential impurity and degradation product.[3]

The rigorous control of such impurities is a critical aspect of pharmaceutical quality control and is mandated by regulatory bodies worldwide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical methods for the detection and quantification of Imatinib (Piperidine)-N,N-dioxide. We will delve into the rationale behind method selection, provide detailed protocols for high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss method validation in accordance with international guidelines.

The methodologies presented herein are designed to be stability-indicating, meaning they can effectively separate the N,N-dioxide impurity from the active pharmaceutical ingredient (API) and other related substances, ensuring accurate quantification even in the presence of degradation products.[1][4]

The Importance of Monitoring Imatinib (Piperidine)-N,N-dioxide

Imatinib (Piperidine)-N,N-dioxide is an oxidation product of imatinib. The formation of N-oxides is a common metabolic pathway for drugs containing nitrogen heterocyclic moieties and can also occur during synthesis or upon exposure to oxidative stress conditions.[5][6] The presence of this impurity, even in small amounts, can have implications for:

-

Product Safety: The toxicological profile of impurities may differ from that of the parent drug.

-

Therapeutic Efficacy: Degradation of the API into impurities reduces the effective dose of the drug.

-

Regulatory Compliance: Pharmacopeias and regulatory agencies like the FDA and EMA set strict limits for impurities in drug substances and products.[7]

Therefore, sensitive and specific analytical methods are essential for the quality control of imatinib throughout its lifecycle, from bulk drug manufacturing to the final dosage form.

Recommended Analytical Techniques

For the analysis of Imatinib (Piperidine)-N,N-dioxide, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection is the most suitable and widely employed technique.[1][4]

-

HPLC with UV Detection: This is a robust and cost-effective method for routine quality control. It offers good selectivity and sensitivity for quantifying known impurities.[1][8]

-

LC-MS/MS: This technique provides superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities, for structural elucidation, and for analyzing complex matrices like biological fluids.[7][9][10]

The choice between these techniques will depend on the specific application, the required sensitivity, and the stage of drug development.

Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a stability-indicating RP-HPLC method for the quantification of Imatinib (Piperidine)-N,N-dioxide. The method is designed to provide optimal separation between imatinib, its N,N-dioxide, and other potential impurities.

4.1.1. Rationale for Method Parameters

The selection of chromatographic conditions is critical for achieving the desired separation. A C18 column is a common choice for the analysis of moderately polar compounds like imatinib and its impurities.[1][2] The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is optimized to control the retention and resolution of the analytes. The pH of the buffer is a key parameter to adjust the ionization state of the analytes and thereby their retention on the reversed-phase column. UV detection is typically performed at a wavelength where both imatinib and its impurities exhibit significant absorbance.[1][8]

4.1.2. Experimental Protocol

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH 4.6 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic elution with 35% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Run Time | 10 minutes |

Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water and adjust the pH to 4.6 with phosphoric acid.

-

Mobile Phase B is HPLC grade acetonitrile.

-

The final mobile phase is a mixture of Mobile Phase A and Mobile Phase B in a 65:35 (v/v) ratio.[1] Filter and degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of Imatinib (Piperidine)-N,N-dioxide reference standard at a concentration of 100 µg/mL in a 50:50 (v/v) mixture of methanol and water.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

-

Sample Preparation (for Drug Substance):

-

Accurately weigh about 25 mg of the imatinib drug substance and dissolve it in the mobile phase to obtain a final concentration of 250 µg/mL.

-

4.1.3. Data Analysis and System Suitability

-

Quantification: The concentration of Imatinib (Piperidine)-N,N-dioxide in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

-

Tailing Factor: Should be ≤ 2.0 for the imatinib and N,N-dioxide peaks.

-

Theoretical Plates: Should be ≥ 2000 for both peaks.

-

Resolution: The resolution between the imatinib and Imatinib (Piperidine)-N,N-dioxide peaks should be ≥ 2.0.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)